molecular formula C13H9F3O2 B6291981 2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone CAS No. 169295-61-8

2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone

Cat. No.: B6291981
CAS No.: 169295-61-8
M. Wt: 254.20 g/mol
InChI Key: LHOAIZGFUJEBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone is a chemical compound with the molecular formula C12H7F3O . It is a complex organic molecule that contains a trifluoroethanone group attached to a methoxynaphthalene group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a trifluoroethanone group attached to a methoxynaphthalene group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the reaction conditions . Unfortunately, the specific reactions were not found in the retrieved sources.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone is not specified in the retrieved sources .

Safety and Hazards

The safety and hazards associated with 2,2,2-Trifluoro-1-(2-methoxy-naphthalen-1-yl)ethanone are not specified in the retrieved sources . It is always recommended to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methoxynaphthalen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c1-18-10-7-6-8-4-2-3-5-9(8)11(10)12(17)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOAIZGFUJEBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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